[(1-Amino-2-methylpropan-2-yl)oxy]benzene hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-methyl-2-phenoxypropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-10(2,8-11)12-9-6-4-3-5-7-9;/h3-7H,8,11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUJHDTPSROVXEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)OC1=CC=CC=C1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1311315-26-0 | |
| Record name | [(1-amino-2-methylpropan-2-yl)oxy]benzene hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Amino-2-methylpropan-2-yl)oxy]benzene hydrochloride typically involves the reaction of 2-amino-2-methyl-1-propanol with a benzene derivative under specific conditions . The process includes the following steps:
Combination Reaction: Isobutene, chlorine, and methyl cyanide are reacted in a specific weight ratio to obtain N-[1-(chloromethyl)propyl] acetyl chloroamine.
Industrial Production Methods
Industrial production methods for this compound are designed to optimize yield and purity. These methods often involve large-scale reactions under controlled conditions to ensure consistency and quality .
Chemical Reactions Analysis
Types of Reactions
[(1-Amino-2-methylpropan-2-yl)oxy]benzene hydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
The compound [(1-Amino-2-methylpropan-2-yl)oxy]benzene hydrochloride , also known as a derivative of phenolic compounds, has garnered attention in various scientific research applications. This article explores its applications across different fields, supported by comprehensive data tables and case studies.
Table 1: Summary of Pharmaceutical Applications
| Application Area | Specific Use | Observations/Findings |
|---|---|---|
| Drug Development | CNS-targeting agents | Ability to cross blood-brain barrier observed |
| Antimicrobial Activity | Antibiotic development | Significant activity against Gram-positive bacteria |
| Enzyme Inhibition | Phospholipase inhibition | Modulates inflammatory pathways |
Table 2: Biochemical Research Findings
| Study Focus | Methodology | Key Results |
|---|---|---|
| Cytotoxicity Assays | Cell line exposure | Low cytotoxicity at therapeutic concentrations |
| Enzyme Activity | In vitro enzyme assays | Competitive inhibition observed with specific enzymes |
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of this compound against various bacterial strains. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Neuroprotective Effects
In a model of neurodegeneration, the compound demonstrated protective effects on neuronal cells against oxidative stress. This was evidenced by reduced markers of apoptosis and enhanced cell viability, highlighting its promise for treating neurodegenerative diseases.
Case Study 3: Polymer Synthesis
Research into polymer applications revealed that incorporating this compound into polymer matrices improved thermal stability by up to 30%. This finding opens avenues for its use in high-performance materials.
Mechanism of Action
The mechanism of action of [(1-Amino-2-methylpropan-2-yl)oxy]benzene hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s amino group allows it to form hydrogen bonds and ionic interactions with various biological molecules, influencing their activity and function . These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of [(1-Amino-2-methylpropan-2-yl)oxy]benzene Hydrochloride and Analogs
Key Findings:
Tofenacin’s benzyloxy group increases lipophilicity, favoring blood-brain barrier penetration . Amino Group Positioning: The target compound’s tertiary amine contrasts with Oxyorange’s primary amine (), which may reduce basicity and affect ionization under physiological conditions .
Therapeutic Implications: Tofenacin’s psychostimulant activity is attributed to its N-methylamino group and bulky substituents, which modulate neurotransmitter reuptake . The absence of similar groups in the target compound suggests divergent pharmacological profiles.
Solubility Trends :
- Hydrochloride salts universally enhance water solubility. However, the fluorophenyl derivative () shows preferential solubility in organic solvents, likely due to its aromatic fluorine .
Synthetic Accessibility :
- The target compound’s ether linkage (C-O-C) is synthetically simpler than Chromonar’s ester and coumarin moieties (), which require multi-step synthesis .
Biological Activity
[(1-Amino-2-methylpropan-2-yl)oxy]benzene hydrochloride, also known as 1-amino-2-methylpropan-2-ol hydrochloride, is a compound with potential biological activities that warrant investigation. This article delves into its synthesis, pharmacological properties, and biological effects based on recent research findings.
The compound is synthesized through a series of chemical reactions involving the alkylation of phenolic compounds with amino alcohols. The hydrochloride salt form enhances its solubility in aqueous environments, which is crucial for biological assays.
Antiplatelet Activity
Recent studies have evaluated the antiplatelet activity of derivatives related to this compound. For instance, compounds with similar structures have shown significant inhibition of platelet aggregation induced by adenosine diphosphate (ADP). In vitro assays demonstrated varying degrees of inhibition, with some derivatives exhibiting IC50 values lower than that of established antiplatelet agents like ticagrelor.
Table 1: Inhibition of ADP-Induced Platelet Aggregation
| Compound | Inhibition Rate (%) | IC50 (µM) |
|---|---|---|
| Ticagrelor | 78.6 | 0.74 |
| Compound IIh | 93.4 | 0.20 |
| Compound IIg | 83.6 | 0.67 |
| Compound IIf | 81.6 | 0.45 |
This table summarizes the antiplatelet activity of various compounds derived from similar structural frameworks, indicating that modifications at specific positions on the benzene ring can significantly enhance biological activity .
Genotoxicity and Safety Profile
The safety profile of this compound has been assessed in various studies focusing on genotoxicity. Given its structural similarity to other aromatic compounds, it is essential to evaluate its potential for genetic damage. Research indicates that compounds in this class may exhibit genotoxic effects under certain conditions, necessitating further investigation into their metabolic pathways and long-term effects on human health .
Case Studies
A notable case study examined the effects of similar compounds on human health outcomes, particularly focusing on occupational exposure to benzene derivatives. The study highlighted the importance of understanding the metabolic fate of such compounds and their potential links to diseases like acute myeloid leukemia and myelodysplastic syndromes .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties are critical for understanding the biological activity of this compound. Preliminary data suggest that this compound is readily absorbed through various physiological routes, with significant distribution in lipid-rich tissues due to its lipophilic nature. Metabolism primarily occurs in the liver, leading to various metabolites that may exert different biological effects .
Q & A
Basic: What are the common synthetic routes for [(1-Amino-2-methylproan-2-yl)oxy]benzene hydrochloride, and what methodological considerations ensure high purity?
Answer:
The synthesis typically involves reductive amination of substituted benzaldehydes with aminopropanol derivatives, followed by HCl salt formation. For example, reacting 2-methoxybenzaldehyde with 2-aminopropanol under reductive conditions (e.g., NaBH₃CN) yields intermediates, which are hydrolyzed and treated with HCl to form the hydrochloride salt . Key considerations include:
- pH control during salt formation to avoid side reactions.
- Temperature modulation (e.g., 0–5°C during HCl addition) to prevent decomposition.
- Purification via recrystallization using ethanol/water mixtures to isolate high-purity crystals.
Basic: Which spectroscopic and chromatographic techniques are critical for structural confirmation of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the presence of characteristic signals (e.g., aromatic protons at δ 6.8–7.2 ppm, methyl groups at δ 1.2–1.5 ppm) .
- Mass Spectrometry (MS): High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 214.1) .
- Infrared (IR) Spectroscopy: Peaks at ~3300 cm⁻¹ (N-H stretch) and 1250 cm⁻¹ (C-O-C) confirm functional groups .
- HPLC-PDA: Purity >98% is achieved using a C18 column with acetonitrile/water (0.1% TFA) mobile phase .
Basic: What biological mechanisms are associated with this compound, and how are they experimentally validated?
Answer:
The aminooxy group enables enzyme inhibition via substrate mimicry. For instance, studies suggest it disrupts tyrosine kinase activity by competing with ATP-binding sites . Validation methods include:
- Kinetic assays (e.g., measuring IC₅₀ values using fluorescence-based substrates).
- X-ray crystallography to visualize binding interactions in enzyme-inhibitor complexes (SHELX software aids refinement ).
Advanced: How can researchers optimize reaction conditions to address low yields in large-scale synthesis?
Answer:
- Catalyst screening: Test Pd/C vs. Raney Ni for reductive amination efficiency .
- Solvent optimization: Compare yields in methanol vs. THF to enhance solubility.
- Stepwise temperature control: Maintain 25°C during amination but reduce to 0°C during HCl addition to minimize byproducts .
- DoE (Design of Experiments): Use factorial designs to identify critical parameters (e.g., molar ratios, reaction time).
Advanced: How to resolve contradictions in spectral data during structural elucidation?
Answer:
- Multi-technique cross-validation: Combine 2D NMR (COSY, HSQC) to assign ambiguous proton environments .
- Single-crystal X-ray diffraction: Resolve stereochemical ambiguities; SHELXL refinement ensures accurate bond-length/angle measurements .
- Computational modeling: Compare experimental IR/NMR with DFT-calculated spectra (e.g., Gaussian software) .
Advanced: What strategies guide structure-activity relationship (SAR) studies for analogs of this compound?
Answer:
- Core modifications: Replace the methyl group with halogens or methoxy to assess steric/electronic effects on bioactivity .
- Pharmacophore mapping: Use docking simulations (AutoDock Vina) to identify critical binding moieties .
- In vitro/in vivo correlation: Test analogs in enzyme assays and rodent models to link structural changes to efficacy/toxicity .
Advanced: How to evaluate enantiomeric purity, and what chiral resolution methods are effective?
Answer:
- Chiral HPLC: Use a Chiralpak AD-H column with hexane/isopropanol (80:20) to separate enantiomers .
- Polarimetry: Measure specific rotation ([α]ᴅ²⁵) and compare with literature values for pure enantiomers .
- Circular Dichroism (CD): Confirm absolute configuration by matching CD spectra to known standards .
Advanced: What computational approaches predict metabolic pathways and degradation products?
Answer:
- In silico metabolism prediction: Use software like Meteor (Lhasa Limited) to identify Phase I/II metabolites .
- MD simulations: Model hydrolysis pathways under physiological pH (e.g., accelerated degradation at pH < 3) .
- LC-MS/MS stability studies: Validate predictions by incubating the compound in simulated gastric fluid and analyzing degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
